molecular formula C18H28I2O2 B122376 1,4-Bis(hexyloxy)-2,5-diiodobenzene CAS No. 153033-31-9

1,4-Bis(hexyloxy)-2,5-diiodobenzene

Cat. No.: B122376
CAS No.: 153033-31-9
M. Wt: 530.2 g/mol
InChI Key: UKAQRFPWGYNCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(hexyloxy)-2,5-diiodobenzene is an organic compound characterized by the presence of two hexyloxy groups and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene typically involves the iodination of 1,4-bis(hexyloxy)benzene. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually performed under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(hexyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 1,4-bis(hexyloxy)-2,5-diazidobenzene or 1,4-bis(hexyloxy)-2,5-dithiobenzene can be formed.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.

Scientific Research Applications

1,4-Bis(hexyloxy)-2,5-diiodobenzene has several scientific research applications, including:

    Materials Science: It can be used as a building block for the synthesis of organic semiconductors and liquid crystalline materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(hexyloxy)-2,5-diiodobenzene primarily involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can be replaced by other functional groups, allowing the compound to be modified for specific applications. The hexyloxy groups provide solubility and flexibility, making the compound suitable for use in different environments.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(hexyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.

    1,4-Diiodobenzene: Lacks the hexyloxy groups, resulting in different solubility and physical properties.

    2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene: Contains hydroxymethyl groups instead of iodine, leading to different reactivity and applications.

Uniqueness

1,4-Bis(hexyloxy)-2,5-diiodobenzene is unique due to the combination of hexyloxy groups and iodine atoms on the benzene ring. This combination provides both solubility and reactivity, making it a versatile compound for various applications in materials science, organic synthesis, and industrial processes.

Properties

IUPAC Name

1,4-dihexoxy-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28I2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAQRFPWGYNCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514574
Record name 1,4-Bis(hexyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153033-31-9
Record name 1,4-Bis(hexyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Reactant of Route 3
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(hexyloxy)-2,5-diiodobenzene
Customer
Q & A

Q1: What is interesting about the crystal structure of 1,4-Bis(hexyloxy)-2,5-diiodobenzene compared to its bromo analogue?

A1: While both this compound and its bromo analogue have extended all-trans alkyl chain conformations, they crystallize in different space groups and exhibit different orientations of the alkyl chains relative to the aromatic core []. In the iodo compound, the alkyl chains are inclined to the benzene ring, whereas they are nearly coplanar in the bromo analogue. Additionally, the iodo compound lacks halide-halide interactions observed in the bromo analogue, instead forming a two-dimensional network through C—H⋯π contacts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.